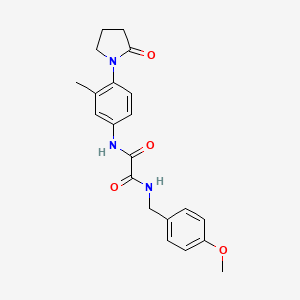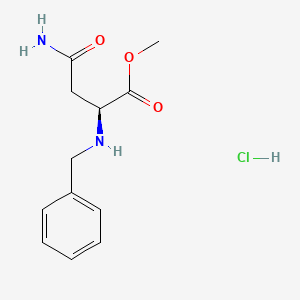![molecular formula C16H19N5O B2879409 N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097890-04-3](/img/structure/B2879409.png)
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to DABPA, such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), has been studied. The radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular structure of DABPA is complex, with multiple functional groups. It includes a pyridazin-3-amine group, an azetidin-3-yl group, and a 3-(dimethylamino)benzoyl group.Chemical Reactions Analysis
The chemical reactions involving compounds similar to DABPA, such as DMAPMA, have been studied. The radical copolymerizations of DMAPMA with DA or DMA in toluene at 70 °C were shown to have a peculiar nature. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Scientific Research Applications
Synthesis and Biological Evaluation
Heterocyclic Compound Synthesis : This compound has been utilized as a precursor or intermediate in the synthesis of a range of heterocyclic compounds. Such synthetic pathways are significant for developing novel compounds with potential biological activities. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation has shown promising insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Antimicrobial and Antitubercular Activities : Analogues of azetidinone, including those derived from pyrimidine-azetidinone, have been synthesized and evaluated for antimicrobial and antitubercular activities. These compounds show significant potential against bacterial and fungal strains, as well as against mycobacterium tuberculosis, highlighting their importance in designing new antibacterial and antitubercular drugs (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents : Synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from this compound have shown potential as antidepressant and nootropic agents. The study indicates that the 2-azetidinone skeleton has potential as a central nervous system (CNS) active agent, suggesting a pathway for developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Organic Synthesis Applications
- Amination and Azidation of Arenes : This compound and its derivatives have been used in organic synthesis, particularly in the amination and azidation of arenes and heteroarenes. These processes are crucial for introducing amino and azide groups into aromatic compounds, expanding the toolbox for synthesizing aminoarenes, which have broad applications in drug discovery and organic synthesis (Hendrick et al., 2017).
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20(2)14-6-3-5-12(9-14)16(22)21-10-13(11-21)18-15-7-4-8-17-19-15/h3-9,13H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROFCJGDZFTMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)





![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2879340.png)
![Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate](/img/structure/B2879342.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2879343.png)


![5-[(2-Fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2879348.png)